1-Chloroethyltrimethylsilane
Overview
Description
1-Chloroethyltrimethylsilane is a compound that is closely related to chlorotrimethylsilane (TMSCl), a reagent commonly used in organic synthesis. While the provided papers do not directly discuss 1-Chloroethyltrimethylsilane, they provide insights into the chemistry of chlorotrimethylsilane and its derivatives, which can be extrapolated to understand the properties and reactivity of 1-Chloroethyltrimethylsilane.
Synthesis Analysis
Chlorotrimethylsilane is a versatile reagent that can be used in various synthetic applications. For instance, it has been used in the oxidative conversion of thiols and disulfides to sulfonyl chlorides, as well as in the synthesis of chlorohydrin esters and 1,2-dihydro-1-arylnaphtho[1,2-e][1,3]oxazine-3-ones 10. These studies suggest that 1-Chloroethyltrimethylsilane could potentially be synthesized through similar oxidative or substitution reactions, utilizing its chloroethyl group in place of the chloro group of chlorotrimethylsilane.
Molecular Structure Analysis
The molecular structure of chlorotrimethylsilane derivatives is characterized by the presence of a silicon atom bonded to three methyl groups and a substituent, such as a chloro group. In the case of 1-Chloroethyltrimethylsilane, the substituent would be a chloroethyl group. This structure is expected to influence the reactivity and selectivity of the compound in chemical reactions, as seen in the stereoselective olefination of aldehydes and ketones .
Chemical Reactions Analysis
Chlorotrimethylsilane participates in a variety of chemical reactions. It has been used as a catalyst in the allylic alkylation of acetates, as a reagent in the esterification of triglycerides, and as a mediator in oxidation reactions . These reactions highlight the potential of 1-Chloroethyltrimethylsilane to engage in similar transformations, leveraging the reactivity of the chloroethyl group for alkylation, esterification, and oxidation processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorotrimethylsilane derivatives are influenced by their molecular structure. For example, chlorotrimethylsilane itself is a reagent that can transform triglycerides into volatile fatty esters for gas chromatographic analysis, indicating its volatility and reactivity . The presence of the chloroethyl group in 1-Chloroethyltrimethylsilane would likely affect its boiling point, solubility, and reactivity, potentially making it suitable for similar analytical applications.
Scientific Research Applications
1-Chloroethyltrimethylsilane is a versatile compound used in various chemical reactions . Here are some additional applications:
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Organic Synthesis : 1-Chloroethyltrimethylsilane is often used as a building block in organic synthesis . It can be treated with sec-BuLi to give 1-chloro-1-trimethylsilylethyl lithium, which reacts with aldehydes and ketones to form methyl ketones via an intermediate α,β-epoxysilane . This method is useful for many reactions .
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Coatings, Adhesives, Sealants, and Elastomers (C.A.S.E.) : This compound is used in the production of coatings, adhesives, sealants, and elastomers . These materials have a wide range of applications, from automotive and aerospace to construction and consumer goods .
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Fine Chemicals : 1-Chloroethyltrimethylsilane is classified as a fine chemical , which means it’s used in the production of active pharmaceutical ingredients, agrochemicals, and specialty chemicals .
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Efficient Synthesis of R (+)-Frontalin : This compound is used in an efficient synthesis of R (+)-frontalin . The Grignard reagent is useful for many reactions .
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Production of Methyl Ketones : Treating 1-Chloroethyltrimethylsilane with sec-BuLi gives 1-chloro-1-trimethylsilylethyl lithium, which reacts with aldehydes and ketones to form methyl ketones via an intermediate α,β-epoxysilane .
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Custom Synthesis : Gelest, a company that specializes in custom synthesis, uses 1-Chloroethyltrimethylsilane in their processes . They have over 25 years of custom synthesis experience .
Safety And Hazards
1-Chloroethyltrimethylsilane is a highly flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . It is also advised to use it in a fume hood due to the potential release of irritating fumes of hydrogen fluoride and organic acid vapors when the material is exposed to water or open flame .
properties
IUPAC Name |
1-chloroethyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClSi/c1-5(6)7(2,3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJVDEZZIPJQRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([Si](C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884434 | |
Record name | Silane, (1-chloroethyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to straw colored liquid with a slight odor; [Gelest MSDS] | |
Record name | (1-Chloroethyl)trimethylsilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19098 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
1-Chloroethyltrimethylsilane | |
CAS RN |
7787-87-3 | |
Record name | (1-Chloroethyl)trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7787-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, (1-chloroethyl)trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (1-chloroethyl)trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, (1-chloroethyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-chloroethyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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